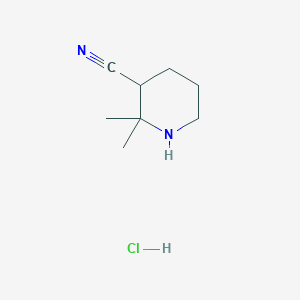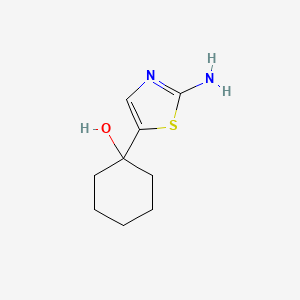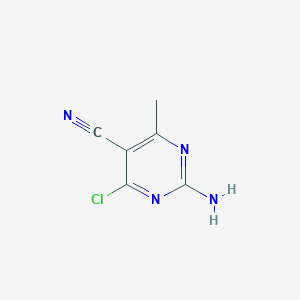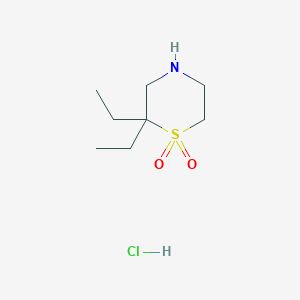![molecular formula C14H20ClN3O B1448493 4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride CAS No. 1604489-22-6](/img/structure/B1448493.png)
4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride
Descripción general
Descripción
4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride, also known as BU99006, is a compound with a molecular weight of 281.78 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H19N3O.ClH/c15-8-3-6-14(18)16-9-7-11-10-17-13-5-2-1-4-12(11)13;/h1-2,4-5,10,17H,3,6-9,15H2,(H,16,18);1H . This indicates that the compound has a complex structure with multiple rings and functional groups. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 281.78 .Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Applications
The structure of this compound suggests it could be used in the development of analgesic and anti-inflammatory drugs. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. By blocking these enzymes, compounds like 4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride could potentially reduce pain and inflammation .
Antiviral Activity
Indole derivatives have been reported to exhibit antiviral properties. Given the indole moiety present in this compound, it could be explored for its efficacy against various viral infections, including influenza and possibly other RNA and DNA viruses .
Anticancer Research
The indole ring system is a common feature in many anticancer agents. The compound could be investigated for its potential to act as a chemotherapeutic agent, targeting specific pathways involved in cancer cell proliferation .
Neuropharmacological Properties
Tryptamine derivatives are known to affect neurotransmission within the central nervous system. This compound could be studied for its effects on cognition, memory, mood regulation, and potential treatment of neurological disorders .
Antimicrobial and Antibacterial Agents
Research into indole derivatives has also shown promise in the development of new antimicrobial and antibacterial agents. The compound could be part of studies aimed at combating resistant strains of bacteria .
Enzyme Inhibition
This compound could serve as a lead structure for the development of enzyme inhibitors. By modifying the indole ring or the butanamide moiety, researchers could design inhibitors for enzymes that are therapeutic targets for various diseases .
Anti-inflammatory Activity in Respiratory Diseases
Given the ongoing research into similar compounds for their anti-inflammatory effects in respiratory diseases, this compound could be relevant in the context of diseases like COVID-19, where inflammation plays a significant role in disease progression .
Role in Pain Management
The analgesic properties of indole derivatives could make this compound a candidate for pain management research, particularly in chronic pain conditions where alternative treatments are being sought .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , indicating a potential for diverse biological interactions.
Mode of Action
Indole derivatives have been reported to possess various biological activities , suggesting that this compound may interact with its targets in a way that triggers a range of biological responses.
Biochemical Pathways
Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O.ClH/c15-8-3-6-14(18)16-9-7-11-10-17-13-5-2-1-4-12(11)13;/h1-2,4-5,10,17H,3,6-9,15H2,(H,16,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNSUQYKYCUZII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane-1-carboxylate](/img/structure/B1448412.png)
![[1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride](/img/structure/B1448414.png)
![3-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine](/img/structure/B1448416.png)

![[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1448418.png)



amine dihydrochloride](/img/structure/B1448424.png)



